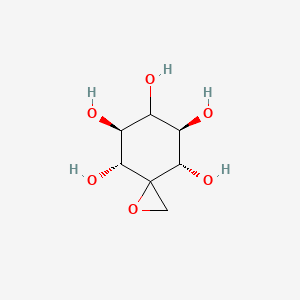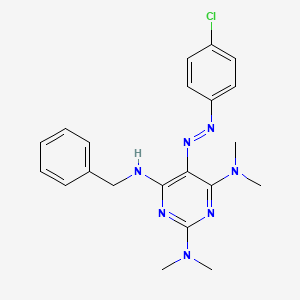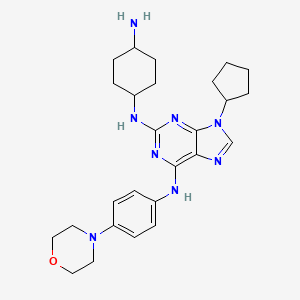
2-C-Methylene-myo-inositol oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxaspiro[25]octane-4,5,6,7,8-pentol is a unique organic compound characterized by its spirocyclic structure It consists of a spiro-connected oxane ring and a cyclohexane ring, with five hydroxyl groups attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol can be synthesized through several methods. One common approach involves the ring-opening reaction of 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane in the presence of a silica catalyst . This reaction yields important intermediates such as 2,2,3,6-tetramethylcyclohexane carbaldehyde.
Industrial Production Methods: While specific industrial production methods for 1-Oxaspiro[2
Análisis De Reacciones Químicas
Types of Reactions: 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, enabling it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence enzyme activity, cellular signaling, and metabolic processes.
Comparación Con Compuestos Similares
1-Oxaspiro[2.5]octane: A simpler analog without the hydroxyl groups.
4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane: A methylated derivative with different reactivity.
1-Oxaspiro[2.5]octan-4-one: A ketone analog with distinct chemical properties.
Uniqueness: 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol is unique due to its multiple hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
4068-87-5 |
|---|---|
Fórmula molecular |
C7H12O6 |
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
(4S,5R,7S,8R)-1-oxaspiro[2.5]octane-4,5,6,7,8-pentol |
InChI |
InChI=1S/C7H12O6/c8-2-3(9)5(11)7(1-13-7)6(12)4(2)10/h2-6,8-12H,1H2/t2?,3-,4+,5+,6-,7? |
Clave InChI |
AWCFPDQAULWFNH-MVWKSXLKSA-N |
SMILES isomérico |
C1C2(O1)[C@@H]([C@H](C([C@H]([C@@H]2O)O)O)O)O |
SMILES canónico |
C1C2(O1)C(C(C(C(C2O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(2R,4R,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397870.png)

![(9aS)-N-[(4-bromophenyl)methyl]-6-[(2S)-butan-2-yl]-8-[(4-methoxynaphthalen-1-yl)methyl]-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12397880.png)





![5,6-Dimethyl-4-(2-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B12397916.png)

